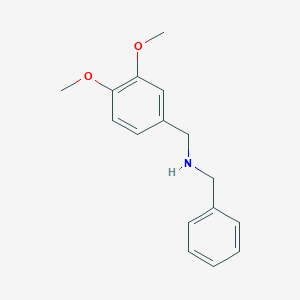

Benzyl-(3,4-dimethoxy-benzyl)-amine

説明

“Benzyl-(3,4-dimethoxy-benzyl)-amine” is a complex organic compound. It is related to other compounds such as 3,4-Dimethoxybenzyl alcohol1 and 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride2. However, specific information about this compound is not readily available.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3,4-dimethoxy benzyl cyanide involves decarboxylation, aldoxime reaction, and dehydration reaction3. However, the specific synthesis process for “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. The related compound 3,4-Dimethoxybenzyl alcohol has a linear formula of (CH3O)2C6H3CH2OH1. However, the specific molecular structure of “Benzyl-(3,4-dimethoxy-benzyl)-amine” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not explicitly mentioned in the available resources. However, related compounds like 3,4-Dimethoxybenzyl chloride are used in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For instance, 3,4-Dimethoxybenzyl alcohol has a molecular weight of 168.19, a boiling point of 296-297 °C, and a density of 1.157 g/mL at 25 °C1. However, the specific physical and chemical properties of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).

N-Protecting Reagent in Chemistry : Benzyl-(3,4-dimethoxy-benzyl)-amine-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).

Amination of Benzyl Alcohols : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).

Pharmaceutical Applications

Drug Discovery Intermediate : Certain derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).

Antituberculosis Agents : Derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).

Other Applications

Catalytic Processes : Compounds related to Benzyl-(3,4-dimethoxy-benzyl)-amine have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

C-H Bond Amination : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For instance, 3,4-Dimethoxybenzyl alcohol is classified as a combustible liquid with a flash point of 113 °C5. However, the specific safety and hazards of “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.

将来の方向性

The future directions for a compound refer to its potential applications and research opportunities. However, the specific future directions for “Benzyl-(3,4-dimethoxy-benzyl)-amine” are not provided in the available resources.

Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

特性

IUPAC Name |

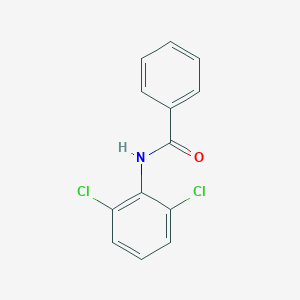

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(3,4-dimethoxy-benzyl)-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)